Dibutylmagnesium

Vue d'ensemble

Description

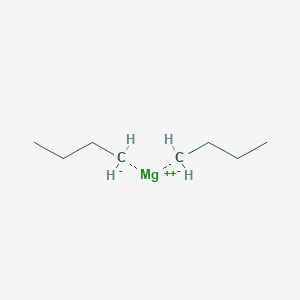

Dibutylmagnesium is an organometallic compound of magnesium with the chemical formula C₈H₁₈Mg. It belongs to the group of organomagnesium compounds and is characterized by its waxy solid appearance. Commercially, it is often available as a solution in heptane .

Synthetic Routes and Reaction Conditions:

Reaction with Butyllithium and Magnesium Butylchloride: this compound can be synthesized by reacting butyllithium with magnesium butylchloride, followed by the addition of magnesium 2-ethylhexanoate.

Hydrogenation of Magnesium: Another method involves the hydrogenation of magnesium, followed by a reaction with 1-butene.

Using 2-Chlorobutane, Magnesium Powder, and n-Butyllithium: This method involves reacting 2-chlorobutane with magnesium powder and n-butyllithium under anhydrous and oxygen-free conditions.

Industrial Production Methods:

- The industrial production of this compound typically involves the use of 2-chlorobutane, magnesium powder, and n-butyllithium. The reaction is carried out under nitrogen protection, with careful control of temperature and reaction conditions to ensure high yield and purity .

Types of Reactions:

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, often used in the synthesis of other organomagnesium compounds.

Substitution Reactions: It is commonly used in substitution reactions, particularly in the preparation of Grignard reagents.

Common Reagents and Conditions:

Major Products:

- The major products formed from these reactions include various organomagnesium compounds, which are useful intermediates in organic synthesis .

Chemistry:

- This compound is widely used as a reagent in organic synthesis, particularly in the preparation of Grignard reagents and other organomagnesium compounds .

Biology and Medicine:

- While its direct applications in biology and medicine are limited, this compound is used in the synthesis of compounds that may have biological and medicinal applications .

Industry:

Mécanisme D'action

Dibutylmagnesium exerts its effects primarily through its reactivity as an organomagnesium compound. It acts as a nucleophile in various chemical reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved include the activation of carbonyl compounds and the formation of Grignard reagents .

Comparaison Avec Des Composés Similaires

Dimethylmagnesium: Another organomagnesium compound with similar reactivity but different alkyl groups.

Diethylmagnesium: Similar in structure and reactivity but with ethyl groups instead of butyl groups.

Uniqueness:

- Dibutylmagnesium is unique in its specific reactivity and stability, making it a valuable reagent in organic synthesis. Its ability to form stable solutions in heptane also distinguishes it from other organomagnesium compounds .

Activité Biologique

Dibutylmagnesium (MgBu) is an organomagnesium compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and implications for future research.

Overview of this compound

This compound is an alkyl magnesium compound characterized by two butyl groups attached to a magnesium atom. It is primarily used as a reagent in organic synthesis and polymerization processes due to its strong nucleophilic properties. Recent studies have also highlighted its potential biological activities, including antibacterial, anticancer, and neuroprotective effects.

1. Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study isolated dibutyl phthalate (DBP), a related compound, from Begonia malabarica, revealing its effectiveness against various bacterial strains, including Staphylococcus epidermidis, Escherichia coli, and Klebsiella pneumoniae. The compound showed a zone of inhibition of 9 mm at a concentration of 100 mg/ml, indicating its potential as an antibacterial agent .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus epidermidis | 9 |

| Escherichia coli | 9 |

| Klebsiella pneumoniae | 9 |

| Streptococcus pneumoniae | 8 (at 50 mg/ml) |

| Pseudomonas aeruginosa | 9 |

2. Neuroprotective Effects

This compound has been studied for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease (AD). A network pharmacology-based study indicated that dibutyl phthalate could protect neuronal cells from damage induced by amyloid beta (Aβ) peptides. The compound reduced lactate dehydrogenase (LDH) levels and reactive oxygen species (ROS) in cell cultures, suggesting a protective mechanism against oxidative stress .

The study also highlighted that dibutyl phthalate might regulate key signaling pathways involved in cell survival, such as the AKT/GSK-3β pathway.

3. Hydrogen Production and Catalysis

In materials science, this compound has been investigated for its role in hydrogen production through thermal decomposition. Studies using in-situ X-ray diffraction coupled with mass spectroscopy revealed that this compound decomposes to produce magnesium hydride (MgH) and metallic magnesium at elevated temperatures (250 °C and 384 °C, respectively). This process is significant for applications in hydrogen storage and catalysis .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : By reducing oxidative stress markers like ROS, this compound may help stabilize cellular environments under stress conditions.

- Signaling Pathway Modulation : It appears to influence critical signaling pathways involved in cell survival and apoptosis, particularly in neuronal cells.

- Decomposition Products : The ability to produce hydrogen through decomposition may also play a role in its functional applications, particularly in energy-related fields.

Case Study 1: Neuroprotection in AD Models

In vitro experiments were conducted using HT22 cells treated with Aβ peptides. The administration of dibutyl phthalate resulted in a concentration-dependent decrease in cell death, with an IC50 value determined at approximately 173.568 μmol/L . The protective effects were linked to enhanced mRNA expression levels of survival-related genes.

Case Study 2: Antibacterial Efficacy

The antibacterial efficacy of dibutyl phthalate was evaluated against multiple bacterial strains using standard agar diffusion methods. The results indicated consistent antibacterial activity across different concentrations, supporting the potential use of this compound in developing new antimicrobial agents .

Applications De Recherche Scientifique

Catalytic Applications

Dibutylmagnesium serves as a catalyst in several chemical reactions, particularly in asymmetric synthesis and polymerization processes.

Asymmetric Synthesis

This compound has been utilized in asymmetric synthesis due to its ability to activate carbon-hydrogen bonds. It can facilitate reactions such as the cyanosilylation of aldehydes when combined with specific ligands, enhancing the selectivity and yield of the desired products .

Ring-Opening Polymerization

Research indicates that this compound is an effective initiator for the ring-opening polymerization of cyclic esters like ε-caprolactone and 2,2-dimethyltrimethylene carbonate. This application is significant for producing biodegradable polymers with tailored properties .

Hydrogen Storage and Production

This compound is recognized for its role in hydrogen storage and production through thermal decomposition processes.

Decomposition Reactions

The thermal decomposition of this compound can yield magnesium hydride (MgH₂) and magnesium metal (Mg). Studies show that this compound decomposes at temperatures around 250 °C to produce MgH₂, which can further decompose to Mg at approximately 384 °C. This process is crucial for developing materials for hydrogen storage systems .

Mechanistic Insights

In situ X-ray diffraction coupled with mass spectroscopy has been employed to study the decomposition mechanism of this compound, providing insights into phase transitions and product formation in real-time. The research highlights that the presence of butene as a byproduct during decomposition suggests potential applications in radical polymerization on MgH₂ surfaces .

Powder Metallurgy

This compound is also explored within powder metallurgy applications, where it acts as a precursor for producing magnesium nanoparticles and alloys.

Synthesis of Magnesium Nanoparticles

The conversion of this compound into magnesium nanoparticles through controlled thermal processes offers a pathway for creating materials with enhanced properties for various industrial applications .

Enhanced Material Properties

The use of this compound in powder metallurgy not only facilitates the production of magnesium but also allows for the development of advanced materials with improved mechanical properties suitable for lightweight structural applications .

Data Summary

The following table summarizes key findings from various studies on this compound:

Case Study 1: Hydrogen Production

A study conducted by researchers at Pacific Northwest National Laboratory demonstrated that this compound could be effectively decomposed to yield high purity hydrogen gas, which is vital for energy applications. The study utilized advanced analytical techniques to monitor the decomposition process, revealing critical insights into reaction kinetics and product formation .

Case Study 2: Polymerization Initiation

Another significant investigation focused on the use of this compound as an initiator for polymerization reactions, showcasing its efficiency in generating high molecular weight polymers with specific functional properties. This research underlined the versatility of this compound in synthetic chemistry and materials science .

Propriétés

IUPAC Name |

magnesium;butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.Mg/c2*1-3-4-2;/h2*1,3-4H2,2H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJBSBKRXUVBMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH2-].CCC[CH2-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061590 | |

| Record name | Magnesium, dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191-47-5, 81065-77-2 | |

| Record name | Magnesium, dibutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 81065-77-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dibutylmagnesium interact with silica gel surfaces, and what are the implications for olefin polymerization?

A1: this compound exhibits distinct reactivity towards different types of silanol groups present on modified silica gel surfaces. It forms a single bond with non-hydrogen-bonded silanols, retaining one butyl group on the magnesium atom. In contrast, it reacts with two hydrogen-bonded silanols, forming bonds with two surface silicons and losing both butyl groups. This interaction with silanol groups is crucial for the development of supported olefin polymerization catalysts. [, ]

Q2: What is the role of this compound in modifying the reactivity of polystyryllithium species in styrene polymerization?

A2: this compound significantly reduces the reactivity of polystyryllithium species during styrene polymerization by forming "ate" complexes. These complexes, with varying stoichiometries depending on the molar ratio of this compound to polystyryllithium, lead to a controlled polymerization process, preserving the living character of the polymerization and enabling control over molar mass. []

Q3: Can you describe the molecular structure and provide spectroscopic data for this compound?

A3: this compound, with a molecular formula of C8H22Mg [], exists as two isomers: di-n-butylmagnesium (MgBun-n) and di-sec-butylmagnesium. While the research provided doesn't detail specific spectroscopic data for this compound itself, it extensively discusses the characterization of its reaction products and derivatives using various techniques like infrared spectroscopy [], NMR spectroscopy [, , , , , , , , , ], and elemental analysis [, ].

Q4: How does the thermal stability of this compound isomers affect their decomposition pathways for hydrogen evolution?

A4: In situ X-ray diffraction studies revealed that MgBun-n undergoes a two-step decomposition process. It transforms to magnesium hydride (MgH2) at 250°C and then to magnesium metal near 384°C. This controlled decomposition makes this compound a promising material for hydrogen storage applications. []

Q5: How does this compound influence the polymerization of butadiene with a nickel catalyst system?

A5: Replacing triisobutylaluminium with this compound as an alkylating agent in a nickel catalyst system significantly enhances the propagation rate of butadiene polymerization. This substitution also maintains the molecular weight, molecular weight distribution, and Mooney viscosity of the resulting polybutadiene while slightly decreasing the 1,4-cis content without compromising its overall quality. []

Q6: What is the catalytic activity of this compound in ring-opening polymerization, and what factors influence its performance?

A6: this compound effectively catalyzes the ring-opening polymerization of various monomers like ε-caprolactone [, ], β-butyrolactone [], and rac-lactide [, , ]. Its performance is influenced by factors such as the monomer type, polymerization conditions (temperature, solvent), presence of co-catalysts, and the structure of the initiating complex. [, , ]

Q7: Is there any research on computational chemistry and modeling approaches applied to this compound and its reactions?

A7: While the provided literature primarily focuses on experimental investigations of this compound, one study utilizes quantum chemical methods to investigate the degradation mechanism of alkaline-earth-metal trispyrazolylmethanides. This approach could be extended to study this compound and its derivatives. []

Q8: How does the steric bulk of ligands attached to this compound affect its reactivity and stability?

A8: The steric bulk of ligands significantly influences the reactivity and stability of this compound complexes. For instance, in magnesium formamidinates, increasing ligand bulk leads to higher field shifts in the 1H NMR chemical shift of the formamidinate formyl proton. Bulky ligands can stabilize reactive species and influence the outcome of reactions. []

Q9: What are some emerging applications of this compound in material science and nanotechnology?

A10: this compound has shown promise in synthesizing magnesium carbonate hollow nanospheres with potential applications in catalysis, drug delivery, and energy storage. [] It's also used to synthesize magnesium hydride nanoparticles confined within nanoporous carbon aerogel scaffolds, showing improved hydrogen storage properties. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.